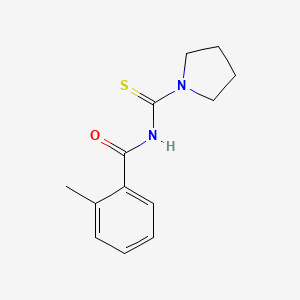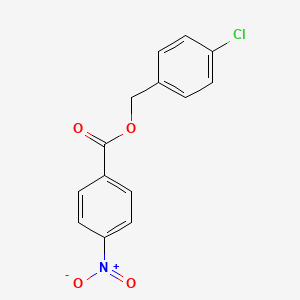
2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime, also known as HCTO, is a synthetic compound that has been widely used in scientific research. HCTO is a member of the oxime family, which is a group of compounds that contain a functional group consisting of an oxygen atom attached to a nitrogen atom with the general formula R_1R_2C=NOH. HCTO has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime is not fully understood, but it is believed to involve the formation of a complex with metal ions. The resulting complex may then interact with various cellular components, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime has been found to have various biochemical and physiological effects, including antioxidant activity, inhibition of protein aggregation, and modulation of enzyme activity. These effects make it a promising candidate for further research in the fields of neurodegenerative diseases, cancer, and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime is its high selectivity for metal ions, which makes it a valuable tool for studying metal ion homeostasis in cells and tissues. However, one limitation of 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime. One area of interest is the development of 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime-based fluorescent probes for the detection of metal ions in vivo. Another potential application is the use of 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime and its potential interactions with cellular components.
Synthesis Methods
2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime can be synthesized via a multistep process that involves the reaction of 4-hydroxycoumarin with trifluoroacetic anhydride, followed by the reaction of the resulting product with hydroxylamine hydrochloride. The final step involves the addition of potassium hydroxide to the reaction mixture to yield 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime.
Scientific Research Applications
2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. 2-hydroxy-6-methyl-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one oxime has been found to exhibit strong fluorescence emission upon binding to metal ions such as copper, zinc, and iron. This property makes it a valuable tool for studying metal ion homeostasis in cells and tissues.
properties
IUPAC Name |
(4E)-4-hydroxyimino-6-methyl-2-(trifluoromethyl)-3H-chromen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-6-2-3-9-7(4-6)8(15-17)5-10(16,18-9)11(12,13)14/h2-4,16-17H,5H2,1H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTPWWFKHYOFRA-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2=NO)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)OC(C/C2=N\O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-(hydroxyimino)-6-methyl-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenoxy)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5797029.png)
![2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5797035.png)



![3-bromo-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5797062.png)



![N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5797079.png)

